Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a tert-butyl ester, a cyano group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the Acetylsulfanylmethyl Group:
Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving azetidine derivatives. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetylsulfanylmethyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-cyanoazetidine-1-carboxylate: Lacks the acetylsulfanylmethyl group, making it less versatile in chemical reactions.
3-(Acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate: Lacks the tert-butyl ester group, which may affect its stability and reactivity.
Tert-butyl 3-(methylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate: Similar structure but with a methyl group instead of an acetyl group, leading to different chemical properties.
Uniqueness
Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate is unique due to the presence of both the acetylsulfanylmethyl group and the tert-butyl ester group. This combination provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9(15)18-8-12(5-13)6-14(7-12)10(16)17-11(2,3)4/h6-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTXKRPTQRXPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CN(C1)C(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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